2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The process includes heating the reactants with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The oxidation of the SMe group to facilitate substitution reactions.
Substitution: Introduction of the benzylamino group through nucleophilic substitution.
Cyclization: Formation of the pyrido[2,3-d]pyrimidine core structure.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation of the SMe group.
Nucleophiles: Benzylamine for substitution reactions.
Solvents: Methanol sodium (MeONa) and butanol (BuOH) for cyclization reactions.
Major Products
The major products formed from these reactions include various derivatives of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones, depending on the specific reaction conditions and substituents used .
Scientific Research Applications
2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the modulation of the Wnt/β-catenin signaling pathway. It induces the rapid phosphorylation of NFκB p65 at Ser536 and abrogates the total IκB signal, leading to increased pro-inflammatory cytokine production in naive monocytes . In TLR2, -4, and -5-engaged monocytes, it suppresses cytokine production by phosphorylative inactivation of GSK3β at Ser9 and accumulation of β-catenin .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and PI3K inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibits protein tyrosine kinase inhibition.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt) with potential as antitumor agents.
Uniqueness
2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern and its ability to modulate multiple signaling pathways, making it a versatile compound for various scientific and medical applications .
Properties
Molecular Formula |
C23H23N5O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[2-(benzylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23N5O4/c1-32-17-9-7-16(8-10-17)25-19(29)12-15-11-18-20(26-21(15)30)27-23(28-22(18)31)24-13-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,25,29)(H3,24,26,27,28,30,31) |
InChI Key |
GJQZOECBUAAZSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N=C(NC3=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.